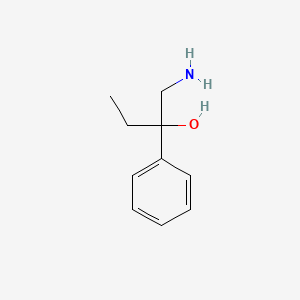

1-Amino-2-phenylbutan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Amino-2-phenylbutan-2-ol and related compounds involves multiple strategies. One approach includes the kinetic resolution of (±)-1-phenylbutan-1-ol through CALB-catalyzed aminolyses, indicating the influence of the amine used on the enantioselectivity of the process (García-Urdiales, Rebolledo, & Gotor, 2001). Another method involves the transformation of n-butylbenzene, an industrial by-product, into value-added products like 1-amino-1phenylbutane through various synthetic routes, highlighting the versatility and economic efficiency of these synthesis methods (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-phenylbutan-2-ol and its derivatives can be characterized by techniques such as NMR, X-ray crystallography, and mass spectrometry. These analyses provide insights into the stereochemistry and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in synthesis and medicinal chemistry.

Chemical Reactions and Properties

1-Amino-2-phenylbutan-2-ol participates in various chemical reactions, including aminolysis, enantioselective catalysis, and others that demonstrate its versatility as a synthetic intermediate. For example, the compound has been used in the synthesis of HIV-1 protease inhibitors, showcasing its utility in the development of pharmaceutical agents (Yu Xin-hong, 2013).

Wissenschaftliche Forschungsanwendungen

Stereochemistry and Anti-histaminic Activity

Research by Casy and Parulkar (1969) explored the synthesis and anti-histaminic properties of isomeric aminobutenes derived from a compound related to 1-Amino-2-phenylbutan-2-ol. They found that the stereochemistry of these compounds significantly influenced their anti-histaminic activity (Casy & Parulkar, 1969).

Enzyme-Catalyzed Kinetic Resolution

García-Urdiales, Rebolledo, and Gotor (2001) studied the CALB-catalyzed aminolysis of (±)-1-phenylbutan-1-ol derivatives, finding significant variations in enantioselectivity depending on the amine used in the process. This highlights the role of specific amines in influencing the resolution of chiral alcohols (García-Urdiales et al., 2001).

Metabolic Analysis in Drug Metabolism

Changchit, Gal, and Zirrolli (1991) conducted a study on the chiral labetalol metabolite 3-amino-1-phenylbutane, a compound related to 1-Amino-2-phenylbutan-2-ol. They developed an enantiospecific assay for this metabolite, emphasizing its importance in understanding the metabolism of labetalol, an antihypertensive drug (Changchit et al., 1991).

Biofuel Production

Bastian et al. (2011) focused on the production of biofuels, specifically 2-methylpropan-1-ol, through a pathway involving enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase. This research is relevant due to the structural similarities of these compounds to 1-Amino-2-phenylbutan-2-ol (Bastian et al., 2011).

Eigenschaften

IUPAC Name |

1-amino-2-phenylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJMPCWXPSJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274599 |

Source

|

| Record name | 1-amino-2-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-phenylbutan-2-ol | |

CAS RN |

770-65-0 |

Source

|

| Record name | NSC30434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-2-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)